molecular formula C7H5NO2 B1618152 5-(2-Furyl)-1,3-oxazole CAS No. 70380-67-5

5-(2-Furyl)-1,3-oxazole

Cat. No.: B1618152
CAS No.: 70380-67-5
M. Wt: 135.12 g/mol
InChI Key: LYPXTVWBKURKQH-UHFFFAOYSA-N
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Description

Historical Development of Oxazole Chemistry

The development of oxazole chemistry traces back to the late 19th century, with foundational synthetic methods shaping modern approaches.

Early Synthesis Methods

  • Fischer Oxazole Synthesis (1896) : Emil Fischer pioneered the synthesis of 2,5-disubstituted oxazoles via the reaction of cyanohydrins with aldehydes under anhydrous HCl conditions. This method remains pivotal for constructing oxazole cores with aromatic substituents.
  • Robinson–Gabriel Synthesis (1909–1910) : Sir Robert Robinson and Siegmund Gabriel developed a cyclodehydration route for 2,5-diaryloxazoles by treating α-acylamino ketones with mineral acids like H₂SO₄ or PCl₅. This approach laid the groundwork for synthesizing complex oxazole derivatives.
  • Van Leusen Reaction (1972) : The introduction of tosylmethyl isocyanide (TosMIC) enabled the synthesis of 5-substituted oxazoles via a one-step cycloaddition with aldehydes. This method is notable for its mild conditions and compatibility with electron-rich aldehydes.

Modern Innovations
Recent advances include:

  • Microwave-Assisted Synthesis : Accelerated reaction rates and improved yields for van Leusen reactions, as demonstrated by Rashamuse et al. in the synthesis of 5-aryl-1,3-oxazoles.
  • Continuous Flow Chemistry : Enhanced safety and scalability in oxazole synthesis, exemplified by Glockner’s use of Deoxo-Fluor for converting β-hydroxy amides to oxazolines.
  • Green Chemistry : Ionic liquid solvents and catalyst-free conditions to reduce environmental impact, as reported in van Leusen reactions with aliphatic halides.
Method Key Features Yield Range References
Fischer Synthesis Cyanohydrin + aldehyde, HCl 40–70%
Robinson–Gabriel α-Acylamino ketone cyclization 50–60%
Van Leusen TosMIC + aldehyde, basic conditions 60–90%

Significance of Furyl-Oxazole Structures in Chemical Research

The integration of a furan ring (2-furyl) with an oxazole core amplifies the compound’s electronic and functional versatility, driving its relevance in multiple fields.

Electronic and Photophysical Properties

  • Conjugation Effects : The 2-furyl group enhances π-conjugation, increasing the compound’s absorption and fluorescence quantum yield. For example, furyl-aryloxazoles exhibit strong fluorescence in polar solvents, making them suitable for optoelectronic applications.
  • Reactivity : The electron-rich furan ring facilitates electrophilic substitution and cycloaddition reactions. In photodynamic therapy, furyl-oxazole dyads react with singlet oxygen (¹O₂), generating reactive intermediates for therapeutic applications.

Medicinal and Material Applications

  • Anticancer Agents : Furyl-oxazole derivatives have shown promise in targeting G-quadruplex DNA structures, as demonstrated by Georgiades et al. in the design of oligopyridyl-oxazole ligands.
  • Fluorescent Probes : The compound’s tunable emission properties enable its use in bioimaging. Substituted furyl vinyl naphthoxazoles exhibit solvent-dependent fluorescence shifts, useful for sensing polarity changes.

Key Structural Advantages

Feature Impact Example Application
Furan’s electron density Enhances π-conjugation Fluorescent sensors
Oxazole’s aromaticity Stabilizes reactive intermediates Anticancer drug candidates
Substituent flexibility Enables functionalization Photoresponsive materials

Nomenclature and Classification

5-(2-Furyl)-1,3-oxazole is systematically named and classified within heterocyclic chemistry.

IUPAC Nomenclature

  • Core Structure : The oxazole ring (1,3-oxazole) is numbered such that the oxygen atom occupies position 1 and the nitrogen atom position 3.
  • Substituent : The 2-furyl group (furan-2-yl) is attached at position 5 of the oxazole ring, giving the full IUPAC name: 5-(furan-2-yl)-1,3-oxazole.

Classification

Category Description Related Compounds
Azoles Five-membered N-heterocycles Thiazoles, imidazoles
Oxazole Derivatives 1,3-oxazole with substituents Benzoxazole, isoxazole
Furyl-Containing Heterocycles Furan-oxazole hybrids Furyl thiazoles, furyl pyrroles

Identifiers

Parameter Value Source
CAS Number 70380-67-5 (parent compound)
Molecular Formula C₇H₅NO₂
Molecular Weight 135.12 g/mol

Properties

IUPAC Name

5-(furan-2-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c1-2-6(9-3-1)7-4-8-5-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPXTVWBKURKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353191
Record name oxazole, 5-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70380-67-5
Record name oxazole, 5-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Step 1: Deprotonation of TosMIC generates a reactive carbanion.
  • Step 2: The carbanion attacks the aldehyde (in this case, 2-furaldehyde) to form an intermediate oxazoline.
  • Step 3: Elimination of the tosyl group (-TosH) from the intermediate yields the 5-substituted oxazole.

The reaction typically proceeds under mild basic conditions, often using bases such as potassium carbonate or sodium hydride, in solvents like methanol or dimethylformamide (DMF).

Application to this compound

By employing 2-furaldehyde as the aldehyde component, the van Leusen reaction affords this compound efficiently. The reaction benefits from:

  • Simple operation
  • Readily available starting materials
  • High yields
  • Broad substrate scope allowing furyl substitution

Experimental Data Summary

Parameter Typical Conditions Notes
Aldehyde 2-Furaldehyde Commercially available
TosMIC Tosylmethyl isocyanide Key reagent
Base K2CO3 or NaH Mild base
Solvent Methanol, DMF Polar aprotic solvents preferred
Temperature Room temperature to 60°C Mild heating may improve yield
Reaction time 4–12 hours Depending on scale and conditions
Yield 70–90% High yields reported

This method is supported by extensive literature demonstrating its effectiveness for various 5-substituted oxazoles, including furyl derivatives.

Alternative Synthetic Routes

Multi-Step Methods via Aldehyde Precursors

Some patents describe multi-step preparation of 5-substituted oxazoles involving:

  • Formation of intermediates such as oxazolines or imines
  • Subsequent cyclization under acidic or oxidative conditions
  • Use of reagents like bromine, acetic acid, and hydrochloric acid to facilitate ring closure and substitution

These methods, while more complex, allow fine-tuning of substituents and have been used to prepare oxazoles with IMPDH inhibitory activity, which may include furyl-substituted derivatives.

One-Pot Suzuki-Miyaura Coupling (Emerging Method)

Recent advances have introduced one-pot Suzuki-Miyaura coupling reactions for the synthesis of tri-substituted oxazoles. This method involves coupling of carboxylic acids with boronic acids in the presence of palladium catalysts. Although primarily reported for 2,4,5-trisubstituted oxazoles, this approach may be adapted for this compound synthesis by using appropriate furyl boronic acid derivatives.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Suitability for this compound
van Leusen Oxazole Synthesis High yield, simple, mild conditions Requires TosMIC reagent Highly suitable
Multi-step Cyclization Allows structural diversity More steps, longer reaction times Suitable but less efficient
One-pot Suzuki Coupling Potential for multi-substitution Requires Pd catalysts, optimization Emerging, needs further validation

Research Findings and Recommendations

  • The van Leusen reaction remains the most practical and widely used method for preparing this compound due to its operational simplicity and high yields.
  • Optimization of reaction parameters such as base choice, solvent, and temperature can further improve yields and purity.
  • Alternative methods, including multi-step cyclizations, offer routes to functionalized derivatives but are less straightforward.
  • Emerging catalytic coupling methods may provide versatile pathways but require further research to establish efficacy for furyl-substituted oxazoles.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The oxazole ring directs electrophiles to the C-5 position (furyl group occupies C-5; numbering starts at the oxygen). General reactivity patterns include:

Table 2: Electrophilic Substitution Examples

ReactionReagents/ConditionsOutcomeReference
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0°CSubstitution at oxazole C-4
HalogenationCl<sub>2</sub>, FeCl<sub>3</sub>Chlorination at C-4

The furyl group’s electron-donating nature slightly activates the oxazole ring but sterically hinders C-5, favoring substitution at C-4 .

N-Alkylation and N-Acylation

The oxazole nitrogen undergoes alkylation/acylation at the N-3 position due to its lone pair availability:

Table 3: Nitrogen-Functionalization Reactions

ReactionReagentsProductReference
AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, CH<sub>3</sub>CN3-Methyl-5-(2-furyl)-1,3-oxazole
AcylationAcCl, Et<sub>3</sub>N, DCM3-Acetyl-5-(2-furyl)-1,3-oxazole

These reactions proceed via SN2 mechanisms, with the oxazole nitrogen acting as a nucleophile .

Deprotonation and Metalation

The C-2 proton (α to oxygen) is acidic (pK<sub>a</sub> ~20) and can be deprotonated by strong bases (e.g., LDA):

Table 4: Deprotonation Applications

BaseSubsequent ReactionProductReference
LDA, THFQuenching with D<sub>2</sub>O2-Deutero-5-(2-furyl)-1,3-oxazole
NaHMDSElectrophilic trapping (R-X)2-Substituted derivatives

This site-selective deprotonation enables functionalization for further cross-coupling .

Cross-Coupling Reactions

The furyl and oxazole rings participate in Pd-catalyzed couplings:

Table 5: Catalytic Transformations

ReactionCatalysts/ReagentsProductReference
SuzukiPd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>4-Aryl-5-(2-furyl)-1,3-oxazole
SonogashiraPdCl<sub>2</sub>, CuI, alkyne4-Alkynyl derivatives

The oxazole C-4 position (electron-deficient) shows higher reactivity than the furyl ring in these reactions .

Oxidative and Reductive Transformations

  • Oxidation : Ozonolysis cleaves the furyl ring, yielding oxazole-carboxylic acids .

  • Reduction : Hydrogenation (H<sub>2</sub>, Pd/C) saturates the oxazole to oxazoline but leaves the furan intact .

Biological Relevance

While not directly a reaction, 5-(2-furyl)-1,3-oxazole derivatives exhibit anticancer activity by interacting with cellular targets like kinases . Modifications at C-4 or N-3 enhance potency .

Scientific Research Applications

5-(2-Furyl)-1,3-oxazole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(2-Furyl)-1,3-oxazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The electronic and steric profiles of 5-substituted oxazoles vary significantly based on the substituent. Key comparisons include:

Compound Substituent MEP (Electron Richness) Halogen Bonding Affinity Molecular Weight (g/mol)
5-(2-Furyl)-1,3-oxazole 2-Furyl Moderate Intermediate 135.12
5-(Furan-3-yl)oxazole 3-Furyl Moderate Intermediate 135.12
5-(Thiophen-3-yl)oxazole 3-Thienyl High (due to sulfur) Strong 151.22
5-(4-Bromophenyl)oxazole 4-Bromophenyl Low (electron-withdrawing) Weak 212.05
5-(Pyridin-3-yl)oxazole 3-Pyridinyl Variable (N-heteroaromatic) Moderate 146.15
  • Electronic Effects : The 2-furyl group in this compound introduces moderate electron density due to the oxygen atom’s lone pairs, while sulfur in 5-(thiophen-3-yl)oxazole enhances electron richness, favoring stronger halogen bonding with iodoperfluorobenzenes .
  • Substituent Position : 3-Furyl vs. 2-Furyl substitution alters the orientation of electron-rich regions, affecting molecular recognition in cocrystallization .

Biological Activity

5-(2-Furyl)-1,3-oxazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing nitrogen and oxygen atoms, with a furyl group attached. Its molecular formula is C7H5NO2C_7H_5NO_2 and it has a molecular weight of 135.12 g/mol. The compound's structure can be represented as follows:

Structure C7H5NO2\text{Structure }\text{C}_7\text{H}_5\text{N}\text{O}_2

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In a study focusing on oxazole derivatives, compounds similar to this compound demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of cancer cells. A study reported that this compound exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the induction of apoptosis and disruption of cell cycle progression .

Case Study: Cytotoxic Effects on Cancer Cell Lines
In vitro studies demonstrated that treatment with this compound resulted in:

  • MCF-7 Cells: IC50 value of 15 µM.
  • A549 Cells: IC50 value of 12 µM.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in models of inflammation. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes: It may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways: The compound can alter signaling cascades associated with cell proliferation and apoptosis.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. Various synthetic routes have been developed, including the van Leusen method which allows for high yields and mild reaction conditions .

Table 2: Synthesis Methods Overview

MethodConditionsYield (%)
Van Leusen ReactionAqueous-alcoholic KOH70–90
Acid-Catalyzed CyclizationReflux in acid medium60–80

Q & A

Q. What are the established synthetic routes for 5-(2-Furyl)-1,3-oxazole and its derivatives?

The compound can be synthesized via the van Leusen oxazole synthesis, which involves reacting furan-2-carbaldehyde with TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux with potassium carbonate as a base . For derivatives, electrophilic substitutions (e.g., nitration, bromination) can be performed on the furan or oxazole rings, with reaction conditions (temperature, solvent, catalyst) dictating regioselectivity. For example, nitration of 2-(2-furyl)phenanthro[9,10-d]oxazole occurs preferentially on the phenanthrene moiety under acidic conditions .

Q. How are this compound derivatives characterized structurally?

Key techniques include:

  • Spectroscopy : 1^1H NMR and 13^{13}C NMR to confirm substituent positions and purity (e.g., δ 7.93–7.46 ppm for aromatic protons in dithiolylidene derivatives) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–O = 1.296 Å), dihedral angles (e.g., 10.7° between oxazole and central benzene rings), and disorder in fluorine substituents (occupancy ratios 0.627:0.373) .
  • HRMS : Validates molecular weights (e.g., [M+^+] at m/z 404.0266 for dithiolylidene-oxazole hybrids) .

Q. What in vitro models are used to assess biological activity?

Derivatives are screened in cancer cell lines (e.g., triple-negative breast cancer) using cytotoxicity assays (MTT) and enzymatic inhibition studies (e.g., PLK-1 inhibition via AutoDock Vina). IC50_{50} values are calculated to rank compound efficacy . For neurotrophic activity, SK-N-SH neuroblastoma cells are treated with derivatives, and BDNF levels are quantified via ELISA (e.g., EC50_{50} = 7.9 μM for a 5-aryloxyalkyl-oxazole derivative) .

Advanced Research Questions

Q. How do crystallographic parameters influence fluorescence properties in this compound derivatives?

Non-planar molecular geometries (e.g., dihedral angles >60° between oxazole and pendant rings) reduce π-π stacking, enhancing fluorescence quantum yields. C–H⋯F hydrogen bonds (2.51 Å) and weak π-π interactions (3.8 Å centroid distance) stabilize excited states, as observed in ortho-POPOP analogs . Disorder in fluorophenyl groups can quench emission due to dynamic lattice effects .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in IC50_{50} values may arise from assay conditions (e.g., serum concentration, incubation time) or molecular flexibility. For example, substituents like bromophenyl groups improve PLK-1 binding (ΔG = −9.2 kcal/mol) but reduce solubility, complicating dose-response curves. Parallel molecular dynamics simulations (50 ns trajectories) and SPR (surface plasmon resonance) validate binding kinetics .

Q. How can regioselectivity in electrophilic substitutions be controlled?

  • Nitration : Concentrated HNO3_3 in acetic acid targets electron-rich furan rings, while diluted HNO3_3 in H2_2SO4_4 favors phenanthrene substitution .
  • Bromination : NBS (N-bromosuccinimide) with AIBN in CCl4_4 selectively brominates oxazole C–H bonds (e.g., 5-bromo derivatives). DFT calculations (M06-2X/6-31G*) predict activation barriers for competing pathways .

Q. What computational methods predict binding modes to therapeutic targets?

  • Docking : AutoDock Vina scores interactions between oxazole derivatives and PLK-1’s polo-box domain (grid size: 60 × 60 × 60 Å). Protonated amine groups form salt bridges with Asp563 (binding energy ≤−8.5 kcal/mol) .
  • MD Simulations : GROMACS with CHARMM36 force fields assess stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns) .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Furyl)-1,3-oxazole
Reactant of Route 2
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5-(2-Furyl)-1,3-oxazole

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